molecular formula C10H12N4 B13541612 1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13541612
M. Wt: 188.23 g/mol
InChI Key: VAVUGBMOLHBTJB-UHFFFAOYSA-N
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Description

1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents may be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-N-(pyridin-3-ylmethyl)pyrrolidin-3-amine
  • 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine

Uniqueness

1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-methyl-N-(pyridin-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-14-6-4-10(13-14)12-8-9-3-2-5-11-7-9/h2-7H,8H2,1H3,(H,12,13)

InChI Key

VAVUGBMOLHBTJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CN=CC=C2

Origin of Product

United States

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